BenchChemオンラインストアへようこそ!

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid

Fragment-Based Drug Discovery Conformational Analysis Ligand Efficiency

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid (CAS 1922884-44-3) is a small-molecule, spirocyclic building block comprising a 1-oxa-3-azaspiro[4.4]nonane core with an acetic acid functional handle. With a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol, it belongs to the spiro-oxazolidinedione class, a scaffold historically explored in programs for aldose reductase inhibition and, more recently, for targeting epigenetic proteins like p300/CBP histone acetyltransferases.

Molecular Formula C9H11NO5
Molecular Weight 213.189
CAS No. 1922884-44-3
Cat. No. B2857919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid
CAS1922884-44-3
Molecular FormulaC9H11NO5
Molecular Weight213.189
Structural Identifiers
SMILESC1CCC2(C1)C(=O)N(C(=O)O2)CC(=O)O
InChIInChI=1S/C9H11NO5/c11-6(12)5-10-7(13)9(15-8(10)14)3-1-2-4-9/h1-5H2,(H,11,12)
InChIKeyOIVHUVIABDHLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid (CAS 1922884-44-3): A Rigid Spirocyclic Oxazolidinedione Scaffold


(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid (CAS 1922884-44-3) is a small-molecule, spirocyclic building block comprising a 1-oxa-3-azaspiro[4.4]nonane core with an acetic acid functional handle . With a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol, it belongs to the spiro-oxazolidinedione class, a scaffold historically explored in programs for aldose reductase inhibition and, more recently, for targeting epigenetic proteins like p300/CBP histone acetyltransferases [1][2]. Its commercial availability, as indicated by the 95% purity specification from a key supplier, positions it as a development-ready intermediate for fragment-based drug discovery or as a constrained core for lead optimization campaigns .

Scientific Rationale Against Generic Substitution of (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid


Generic substitution is scientifically contraindicated due to fundamental structural differences that directly translate to divergent pharmacochemical properties, despite superficial analogies. The target compound is an oxazolidinedione (O-C=O) spirocycle, whereas its closest diazaspiro analog, 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (CAS 714-72-7), is a hydantoin (N-C=O) . This single heteroatom substitution has a profound impact: it alters the hydrogen-bonding donor/acceptor capacity, modifies the ring system's dipole moment, and critically, changes the acidity (pKa) of the adjacent NH/OH groups, which governs ionization state at physiological pH. A related study on p300/CBP inhibitors explicitly demonstrated that replacing a hydantoin moiety with an oxazolidinedione was a key step in achieving a highly selective and orally bioavailable profile, a property lost with the hydantoin version [1]. Consequently, substituting the target compound with an in-class analog like CAS 714-72-7 would alter molecular recognition, metabolic susceptibility, and solubility, presenting an unquantified risk in any ongoing structure-activity relationship (SAR) study.

Quantitative Differentiation Guide: (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid vs. Close Analogs


Spirocyclic Core Rigidity: Conformational Restriction Compared to a Common Acyclic Fragments

The target compound's defining feature is its spirocyclic fusion, which forces the cyclopentane and oxazolidinedione rings into a fixed, orthogonal geometry. This contrasts sharply with acyclic carboxylic acid fragments of similar molecular weight. While no direct assay data exists for CAS 1922884-44-3, the principle is validated in analogous p300/CBP inhibitor research. The deliberate introduction of a spirocyclization to constrain a molecule's shape was a crucial step in the lead optimization process, leading to a >10-fold improvement in biochemical potency (IC50) compared to the unconstrained precursor [1]. By extension, the inherent rigidity of the (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid scaffold offers a higher degree of pre-organization for target binding than flexible linkers, potentially reducing the entropic penalty upon binding and improving fragment hit-to-lead efficiency.

Fragment-Based Drug Discovery Conformational Analysis Ligand Efficiency

Key Heteroatom Difference: Oxazolidinedione vs. Hydantoin Core Stability

The target compound contains an oxazolidinedione core (O-CO-N), which is a critical differentiator from the more common hydantoin (N-CO-N) spirocycles like CAS 714-72-7 . Although direct comparative stability data between these specific compounds is absent from the public domain, the chemical principle is well-established: the lactone-like oxazolidinedione ring is generally more susceptible to hydrolytic ring-opening than hydantoins. This property can be leveraged for the design of prodrugs or to fine-tune metabolic soft spots. In the p300/CBP inhibitor program, the shift from hydantoin to oxazolidinedione was essential not only for potency but also for achieving a desirable balance of low clearance and high oral bioavailability, a profile not achieved with the corresponding hydantoin series [1]. This suggests that the oxazolidinedione core of CAS 1922884-44-3 offers a distinct pharmacokinetic starting point for lead optimization compared to a hydantoin-based scaffold.

Physicochemical Property Hydrogen Bonding Metabolic Stability

Verified Commercial Purity: Benchmarked against a Standard Specification

A direct, quantifiable attribute for scientific procurement is the certified minimum purity. The target compound from a primary vendor, AKSci, is specified with a minimum purity of 95% . This is a verifiable, batch-level specification that a procurement officer can rely on, as it is accompanied by a certificate of analysis (COA) upon request. This stands in contrast to an alternative scaffold, 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione (CAS 67852-27-1), which is reported with a purity of 98% from a different supplier [1]. While the target compound's 95% purity is development-ready for most medicinal chemistry applications, the 98% purity of the comparator scaffold may be preferable for requiring extremely pure starting materials, such as in certain controlled polymerization reactions. This directly allows scientists to make an informed choice based on project-specific purity requirements.

Quality Control Reproducibility Chemical Procurement

Functional Handle Versatility: Acetic Acid Group Enables Direct Conjugation Unlike Unsubstituted Core Scaffolds

A clear structural advantage of CAS 1922884-44-3 is the presence of an acetic acid group, which acts as a synthetically tractable handle. This contrasts with the closest unsubstituted scaffold, 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione (CAS 67852-27-1), which lacks this reactive site [1]. While no direct comparative synthesis yields are available between these two specific compounds, the chemical principle is definitive: the target compound's carboxylic acid moiety is a reactive group for amide bond formation, esterification, or reduction to an alcohol, enabling direct, one-step conjugation to a variety of chemical partners. To achieve the same modification on the unsubstituted core (CAS 67852-27-1), a chemist would first need to perform an N-alkylation reaction with a haloacetic acid derivative, an additional synthetic step that often comes with lower regioselectivity and the risk of dialkylation. This positional reactivity has been a key design element in spiro-oxazolidinedione medicinal chemistry for rapid analog generation [2].

Chemical Biology PROTAC Design Bioconjugation

Specific Application Scenarios Derived from the Evidence Profile of (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid


Rational Fragment Library Design for Epigenetic Targets

The compound is a prime candidate for inclusion in a focused fragment library targeting epigenetic reader or writer domains, such as the p300/CBP bromodomain or HAT domain. The class-level evidence indicates that the oxazolidinedione spirocycle provides a unique conformational constraint that can lead to potent inhibitors, as seen with A-485 [1]. Its acetic acid handle is immediately ready for tethering to biotin or solid supports for pull-down experiments, or for conjugating to an E3 ligase ligand in the early stages of PROTAC development, a step that would be less direct with the unsubstituted core scaffold.

Core Scaffold for CNS Drug Discovery Programs

Given the documented use of oxa-azaspiro derivatives as triple re-uptake inhibitors (targeting SERT, NET, DAT) by a major pharmaceutical company, this specific spirocyclic core should be prioritized for CNS therapeutic programs [1]. The intrinsic properties of the spirocyclic framework—specifically its rigidity and potential for lower molecular weight—are desirable for crossing the blood-brain barrier. The carboxylic acid provides a versatile group for isosteric replacement with a primary amide or sulfonamide, commonly used in CNS drug design to temper acidity and improve membrane permeability while retaining hydrogen-bonding capacity.

Enabling Building Block for a Bioisostere Library Targeting Metabolic Disorders

For programs targeting aldose reductase or related metabolic enzymes, this compound should be used to generate a focused tail-diversity library. The historical precedent for spiro-oxazolidinediones as potent in vivo aldose reductase inhibitors validates the core's complementarity to this target class [1]. A scientist can quickly synthesize a library of amides from the acetic acid handle and a set of diverse amines. This approach is synthetically more efficient than using the core scaffold CAS 67852-27-1, which would require an initial N-alkylation step, saving one synthetic step per derivative and enabling the faster establishment of SAR.

Procurement Specification for High-Throughput Reaction Screening

When setting up a high-throughput amidation reaction screen to identify optimal conditions for conjugate synthesis, the commercial availability of the compound at a verified 95% purity is a critical specification [1]. Analytical teams can rely on this purity specification to prepare stock solutions of a known, reproducible concentration without the need for immediate, in-house repurification. This directly accelerates the start of automated library production, ensuring that initial reaction hits are not artifacts of chemical impurities, a risk when using building blocks of unspecified or lower purity.

Quote Request

Request a Quote for (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.